![molecular formula C10H13NO3 B1530744 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide CAS No. 1141930-90-6](/img/structure/B1530744.png)
4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide
Overview
Description
4-Hydroxy-N-[(2S)-2-hydroxypropyl]benzamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzamide core with hydroxyl groups at the 4-position of the benzene ring and the 2-position of the propyl chain, making it a unique molecule with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide typically involves the following steps:
Benzamide Formation: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline. The aniline is acylated with acetic anhydride to produce benzamide.
Hydroxylation: The benzamide undergoes hydroxylation at the 4-position to introduce the hydroxyl group, resulting in 4-hydroxybenzamide.
Chiral Synthesis: The chiral center at the 2-position of the propyl chain is introduced using a chiral auxiliary or a chiral catalyst, resulting in the (2S)-2-hydroxypropyl group.
Amide Formation: The final step involves coupling the 4-hydroxybenzamide with the (2S)-2-hydroxypropylamine to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N-[(2S)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Hydroxybenzoic acid and 4-hydroxybenzaldehyde are common products.
Reduction: 4-Hydroxy-N-[(2S)-2-hydroxypropyl]aniline is a major product.
Substitution: Various substituted benzamides can be formed depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
4-Hydroxy-N-[(2S)-2-hydroxypropyl]benzamide has garnered attention for its potential as a pharmaceutical agent. Its structural features suggest several pathways for modification, which can lead to derivatives with enhanced biological activity.
Potential Therapeutic Uses:
- Anti-inflammatory Agents: The compound may exhibit anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.
- Antioxidant Activity: Studies indicate that compounds with similar structures have antioxidant effects, which could be beneficial in treating oxidative stress-related diseases.
Biochemical Research
This compound can serve as a valuable tool in biochemical studies due to its ability to modulate enzyme activity or interact with specific biological targets.
Case Studies:
- Enzyme Inhibition: Research has shown that structurally similar compounds can inhibit certain enzymes involved in metabolic pathways, suggesting that this compound may also play a role in enzyme regulation.
- Cellular Signaling: Investigations into the compound's effects on cellular signaling pathways could provide insights into its role in cell proliferation and apoptosis.
Analytical Chemistry
In analytical applications, this compound can be employed as a standard or reference material in chromatography and mass spectrometry.
Usage Examples:
- Chromatographic Standards: It can be used as a calibration standard for the quantification of similar compounds in complex mixtures.
- Mass Spectrometry: Its unique mass spectrum can aid in the identification of related compounds during drug development processes.
Industrial Applications
The synthesis of this compound may also find applications in the production of specialty chemicals and materials.
Industrial Relevance:
- Chemical Synthesis: The compound can act as an intermediate in the synthesis of more complex organic molecules.
- Material Science: Its properties may be exploited in developing new materials with specific functional characteristics.
Mechanism of Action
The mechanism by which 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups and the amide group play a crucial role in its biological activity. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
4-Hydroxy-N-[(2S)-2-hydroxypropyl]benzamide can be compared with other similar compounds, such as:
4-Hydroxybenzamide: Lacks the chiral center at the 2-position.
N-[(2S)-2-hydroxypropyl]benzamide: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-N-[(2R)-2-hydroxypropyl]benzamide: Enantiomer with the opposite configuration at the chiral center.
These compounds differ in their chemical structure and, consequently, their biological activity and applications.
Biological Activity
4-Hydroxy-N-[(2S)-2-hydroxypropyl]benzamide, also known as BMRB entry bmse012216, is a compound that has garnered attention due to its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H13NO3
- CAS Number : 1141930-90-6
The compound features a hydroxyl group and an amide functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Although detailed mechanisms are still being elucidated, preliminary studies suggest the following pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound. Key findings include:
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce inflammation markers in cell cultures. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
Recent investigations have shown that the compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies and Research Findings
Properties
IUPAC Name |
4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)6-11-10(14)8-2-4-9(13)5-3-8/h2-5,7,12-13H,6H2,1H3,(H,11,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGFEEOHVNIUEK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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